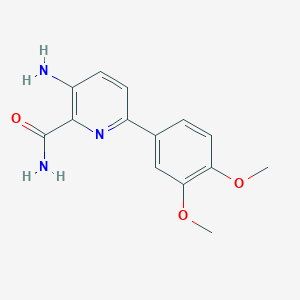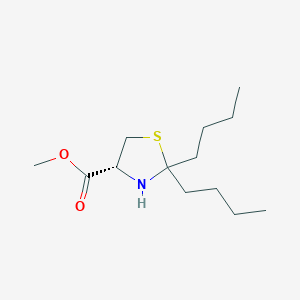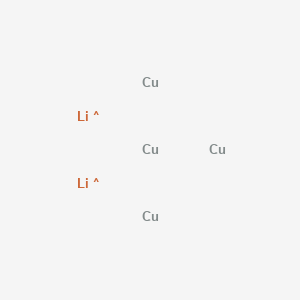![molecular formula C21H18O2 B14188214 5-(3,5-Dimethylphenyl)-1H-naphtho[2,3-c]pyran-4(3H)-one CAS No. 923026-75-9](/img/structure/B14188214.png)
5-(3,5-Dimethylphenyl)-1H-naphtho[2,3-c]pyran-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3,5-Dimethylphenyl)-1H-naphtho[2,3-c]pyran-4(3H)-one is a complex organic compound that belongs to the class of naphthopyrans. These compounds are known for their unique structural features and potential applications in various fields of science and industry. The presence of the naphtho[2,3-c]pyran core, along with the 3,5-dimethylphenyl substituent, imparts distinct chemical and physical properties to this molecule.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,5-Dimethylphenyl)-1H-naphtho[2,3-c]pyran-4(3H)-one typically involves the reaction of N-(3,5-dimethylphenyl)-α-methyl-β-alanine with ethyl acetoacetate. This reaction proceeds through a series of steps, including cyclization and condensation, to form the desired naphthopyran structure . The reaction conditions often require the use of acidic or basic catalysts to facilitate the formation of the naphthopyran ring.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale.
化学反応の分析
Types of Reactions
5-(3,5-Dimethylphenyl)-1H-naphtho[2,3-c]pyran-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the naphthopyran ring to dihydro or tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the naphthopyran core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce dihydro or tetrahydro derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
科学的研究の応用
5-(3,5-Dimethylphenyl)-1H-naphtho[2,3-c]pyran-4(3H)-one has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: It can be used in the development of bioactive molecules and as a probe for studying biological processes.
Industry: Used in the production of dyes, pigments, and other materials with specific optical properties.
作用機序
The mechanism of action of 5-(3,5-Dimethylphenyl)-1H-naphtho[2,3-c]pyran-4(3H)-one involves its interaction with molecular targets and pathways within a given system. The naphthopyran core can undergo photoisomerization, leading to changes in its optical properties. This property is exploited in applications such as photochromic materials, where the compound changes color upon exposure to light .
類似化合物との比較
Similar Compounds
- 1-(2,3-Dimethylphenyl)-2,5-dimethyl-1,4,5,6-tetrahydro-4(1H)pyridone
- 2-(3,5-Dimethylphenyl)-1,4-dihydropyridine
- 3,5-Dimethylphenyl-1H-pyrrole
Uniqueness
5-(3,5-Dimethylphenyl)-1H-naphtho[2,3-c]pyran-4(3H)-one is unique due to its naphthopyran core, which imparts distinct optical and chemical properties. Compared to similar compounds, it exhibits unique photochromic behavior, making it valuable in applications requiring light-induced changes in properties .
特性
CAS番号 |
923026-75-9 |
|---|---|
分子式 |
C21H18O2 |
分子量 |
302.4 g/mol |
IUPAC名 |
5-(3,5-dimethylphenyl)-1H-benzo[g]isochromen-4-one |
InChI |
InChI=1S/C21H18O2/c1-13-7-14(2)9-16(8-13)20-18-6-4-3-5-15(18)10-17-11-23-12-19(22)21(17)20/h3-10H,11-12H2,1-2H3 |
InChIキー |
AJHOSBJVSIBEAJ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC(=C1)C2=C3C(=CC4=CC=CC=C42)COCC3=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Fluoro-2-[(1H-pyrazol-1-yl)methyl]aniline](/img/structure/B14188131.png)
![Thiophene, 3,4-bis[(3-bromo-2-thienyl)methyl]-](/img/structure/B14188134.png)

![1-Ethyl-2-methyl-4-[(E)-phenyldiazenyl]-1H-imidazole](/img/structure/B14188142.png)


![4-{4-[(1,3,4-Trimethyl-1H-pyrazol-5-yl)oxy]phenoxy}phenol](/img/structure/B14188161.png)

![4,4-Dimethyl-5-[(1H-pyrrol-2-yl)methyl]pyrrolidine-2-thione](/img/structure/B14188194.png)
![2-[(4-Ethoxyphenyl)methyl]-2,3-dihydro-1H-indene](/img/structure/B14188199.png)
![2,3,5-Trimethyl-6-phenyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione](/img/structure/B14188201.png)



